molecular formula C9H9BrN4O B13676863 5-Amino-3-(4-bromo-2-methoxyphenyl)-1H-1,2,4-triazole

5-Amino-3-(4-bromo-2-methoxyphenyl)-1H-1,2,4-triazole

Cat. No.: B13676863
M. Wt: 269.10 g/mol
InChI Key: DDQACMOJAYAHJM-UHFFFAOYSA-N
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Description

5-Amino-3-(4-bromo-2-methoxyphenyl)-1H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with an amino group and a bromo-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-(4-bromo-2-methoxyphenyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromo-2-methoxybenzohydrazide with formamide under acidic conditions to form the triazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-(4-bromo-2-methoxyphenyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles.

    Oxidation and Reduction: The amino group can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions to form larger molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution: Formation of derivatives with different substituents replacing the bromo group.

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

5-Amino-3-(4-bromo-2-methoxyphenyl)-1H-1,2,4-triazole has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its triazole ring, which is known for its biological activity.

    Materials Science: Use in the synthesis of novel materials with specific electronic or optical properties.

    Organic Synthesis: Employed as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 5-Amino-3-(4-bromo-2-methoxyphenyl)-1H-1,2,4-triazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-3-(4-chloro-2-methoxyphenyl)-1H-1,2,4-triazole
  • 5-Amino-3-(4-fluoro-2-methoxyphenyl)-1H-1,2,4-triazole
  • 5-Amino-3-(4-iodo-2-methoxyphenyl)-1H-1,2,4-triazole

Uniqueness

The uniqueness of 5-Amino-3-(4-bromo-2-methoxyphenyl)-1H-1,2,4-triazole lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the bromo group can also enhance its utility in substitution reactions, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C9H9BrN4O

Molecular Weight

269.10 g/mol

IUPAC Name

5-(4-bromo-2-methoxyphenyl)-1H-1,2,4-triazol-3-amine

InChI

InChI=1S/C9H9BrN4O/c1-15-7-4-5(10)2-3-6(7)8-12-9(11)14-13-8/h2-4H,1H3,(H3,11,12,13,14)

InChI Key

DDQACMOJAYAHJM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)Br)C2=NC(=NN2)N

Origin of Product

United States

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